(R,Z)-N-((1-ethylpyrrolidin-2-yl)methyl)-2-(2-fluorobenzylidene)-3-oxo-3,4-dihydro-2H-benzo[b][1,4]thiazine-6-carboxamide
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Overview
Description
Preparation Methods
The synthesis of ML276 involves several steps, starting with the preparation of the core benzo[b][1,4]thiazine structure. The synthetic route typically includes the following steps:
Formation of the benzo[b][1,4]thiazine core: This involves the reaction of 2-aminothiophenol with a suitable aldehyde to form the thiazine ring.
Introduction of the fluorobenzylidene group: This step involves the reaction of the thiazine core with 2-fluorobenzaldehyde under basic conditions to form the fluorobenzylidene derivative.
Formation of the carboxamide group: The final step involves the reaction of the fluorobenzylidene derivative with (1-ethylpyrrolidin-2-yl)methylamine to form the carboxamide
Chemical Reactions Analysis
ML276 undergoes several types of chemical reactions, including:
Oxidation: ML276 can be oxidized to form various oxidized derivatives. Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: ML276 can be reduced to form reduced derivatives. Common reducing agents include sodium borohydride and lithium aluminum hydride.
Substitution: ML276 can undergo substitution reactions, particularly at the fluorobenzylidene group. .
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
ML276 has several scientific research applications, including:
Chemistry: ML276 is used as a tool compound to study the inhibition of glucose-6-phosphate dehydrogenase in Plasmodium falciparum. .
Medicine: ML276 has potential as a lead compound for the development of new antimalarial therapies.
Industry: ML276 is used in the pharmaceutical industry for the development of new antimalarial drugs.
Mechanism of Action
ML276 exerts its effects by inhibiting the enzyme glucose-6-phosphate dehydrogenase in Plasmodium falciparum. This enzyme is essential for the parasite’s survival as it catalyzes the first step in the pentose phosphate pathway, which is crucial for the production of reducing equivalents and synthetic materials in fast-growing cells. By inhibiting this enzyme, ML276 disrupts the parasite’s metabolic pathways, leading to its death .
Comparison with Similar Compounds
ML276 is unique in its selectivity for Plasmodium falciparum glucose-6-phosphate dehydrogenase. Similar compounds include:
ML267: Another selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase.
SBI-0797750: A potent and selective inhibitor of Plasmodium falciparum glucose-6-phosphate dehydrogenase with robust nanomolar activity.
ML276 stands out due to its high selectivity and potency, making it a promising lead compound for the development of new antimalarial therapies.
Properties
Molecular Formula |
C23H24FN3O2S |
---|---|
Molecular Weight |
425.5 g/mol |
IUPAC Name |
(2Z)-N-[[(2R)-1-ethylpyrrolidin-2-yl]methyl]-2-[(2-fluorophenyl)methylidene]-3-oxo-4H-1,4-benzothiazine-6-carboxamide |
InChI |
InChI=1S/C23H24FN3O2S/c1-2-27-11-5-7-17(27)14-25-22(28)16-9-10-20-19(12-16)26-23(29)21(30-20)13-15-6-3-4-8-18(15)24/h3-4,6,8-10,12-13,17H,2,5,7,11,14H2,1H3,(H,25,28)(H,26,29)/b21-13-/t17-/m1/s1 |
InChI Key |
SPCVDRWAFFUROT-OJSPLJLUSA-N |
Isomeric SMILES |
CCN1CCC[C@@H]1CNC(=O)C2=CC3=C(C=C2)S/C(=C\C4=CC=CC=C4F)/C(=O)N3 |
Canonical SMILES |
CCN1CCCC1CNC(=O)C2=CC3=C(C=C2)SC(=CC4=CC=CC=C4F)C(=O)N3 |
Origin of Product |
United States |
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